molecular formula C26H21NO4S B3633236 2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide

2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide

Cat. No.: B3633236
M. Wt: 443.5 g/mol
InChI Key: IWBYFMHUAGEBBV-UHFFFAOYSA-N
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Description

2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonyl group attached to a phenyl ring, which is further connected to a methoxy group and an N-phenylbenzamide moiety. Its complex structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with 4-hydroxybenzaldehyde to form 4-(benzenesulfonyl)phenylmethanol. This intermediate is further reacted with N-phenylbenzamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can use agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated compounds.

Scientific Research Applications

2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This inhibition can occur through binding to active sites or allosteric sites, affecting the protein’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)phenyl]methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO4S/c28-26(27-21-9-3-1-4-10-21)24-13-7-8-14-25(24)31-19-20-15-17-23(18-16-20)32(29,30)22-11-5-2-6-12-22/h1-18H,19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBYFMHUAGEBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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